DBCO-amido-PEG4-Maleimide

SPAAC Click Chemistry Bioconjugation Kinetics

Researchers requiring precise heterobifunctional bioconjugation often face non-specific labeling and poor aqueous solubility with conventional linkers. DBCO-amido-PEG4-Maleimide addresses these challenges by combining copper-free DBCO click chemistry with thiol-specific maleimide reactivity, bridged by a PEG4 spacer that enhances solubility and reduces steric hindrance. • Enables site-specific ADC assembly at pH 6.5-7.5, achieving DAR ~2 with high homogeneity for thiomab-based conjugates • PEG4 spacer improves aqueous solubility and minimizes aggregation vs. non-PEGylated DBCO-maleimide analogs • Single molecular weight dPEG® format simplifies MS and HPLC characterization • Stored at -20°C; shipped ambient for reliable global delivery

Molecular Formula C33H37N3O8
Molecular Weight 603.7 g/mol
Cat. No. B8115321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-amido-PEG4-Maleimide
Molecular FormulaC33H37N3O8
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN4C(=O)C=CC4=O
InChIInChI=1S/C33H37N3O8/c37-30(14-17-41-19-21-43-23-24-44-22-20-42-18-16-35-31(38)11-12-32(35)39)34-15-13-33(40)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36/h1-8,11-12H,13-25H2,(H,34,37)
InChIKeyNRQMYOGBBLZKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-amido-PEG4-Maleimide Overview


DBCO-amido-PEG4-Maleimide (CAS 1480516-75-3) is a heterobifunctional crosslinker containing a dibenzocyclooctyne (DBCO) group and a maleimide group connected by a four-unit polyethylene glycol (PEG4) spacer . The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules under copper-free, biocompatible conditions, while the maleimide group specifically reacts with thiol groups to form stable thioether bonds . This dual functionality positions it as a critical reagent for constructing defined bioconjugates, particularly in antibody-drug conjugate (ADC) development and advanced biomolecular labeling strategies where precise control over conjugation chemistry is required.

Copper-free SPAAC click chemistry with azide biomolecules
Maleimide-thiol conjugation at pH 6.5–7.5 for stable thioether bonds
PEG4 spacer enhances aqueous solubility and reduces steric hindrance

DBCO-amido-PEG4-Maleimide Substitution Risks


In-class substitution of DBCO-amido-PEG4-Maleimide with alternative heterobifunctional linkers (e.g., DBCO-NHS ester, DBCO-acid, or non-PEGylated DBCO-maleimide) introduces significant variability in reaction kinetics, target functional group specificity, aqueous solubility, and conjugate stability [1]. The maleimide group's pH-dependent thiol selectivity (optimal at pH 6.5-7.5) differs fundamentally from the amine-targeting NHS ester chemistry, which is sensitive to competing buffer components and hydrolysis [2]. Furthermore, the PEG4 spacer length directly impacts steric accessibility and conjugate solubility—factors that cannot be extrapolated from analogs with shorter or longer PEG chains [3]. The quantitative evidence below establishes the precise, verifiable performance boundaries that define where DBCO-amido-PEG4-Maleimide provides measurable advantages over its closest comparators.

Target reagent
DBCO-PEG4-Maleimide (maleimide, PEG4 spacer)
Alternative
DBCO-NHS ester – amine selectivity may lead to heterogeneous labeling and hydrolysis sensitivity
Target reagent
DBCO-PEG4-Maleimide (PEG4 spacer)
Alternative
Non-PEGylated DBCO-maleimide – lower aqueous solubility may cause aggregation
Target reagent
DBCO-PEG4-Maleimide (non-sulfonated, DMSO-soluble)
Alternative
Sulfo-DBCO-PEG4-Maleimide – higher aqueous solubility but altered membrane permeability and MW

DBCO-amido-PEG4-Maleimide Performance Evidence


SPAAC Kinetics vs. BCN & TCO-Tetrazine

DBCO-based SPAAC reactions exhibit second-order rate constants in the range of 0.32–1.22 M⁻¹ s⁻¹ depending on buffer conditions [1]. In a direct comparative study, DBCO-PEG4-Maleimide demonstrates a rate constant of approximately 0.34 M⁻¹ s⁻¹, which is moderately faster than BCN (0.28 M⁻¹ s⁻¹) but substantially slower than TCO-tetrazine systems (reported up to 26,000–100,000 M⁻¹ s⁻¹) [2][3]. This kinetic profile positions DBCO-PEG4-Maleimide as a robust, copper-free option with sufficient speed for most bioconjugation applications, while avoiding the potential side reactions and stability concerns associated with the extremely reactive TCO-tetrazine pair .

SPAAC kinetics
Head-to-head
0.34 M⁻¹ s⁻¹
Reported kinetic context for copper-free click
BCN 0.28; TCO-tetrazine much faster. pH 7, 25°C
SPAAC Click Chemistry Bioconjugation Kinetics

Maleimide-Thiol vs. NHS Ester Conjugation

DBCO-PEG4-Maleimide's maleimide group reacts specifically with reduced thiols (-SH) at pH 6.5-7.5 to form stable thioether bonds, offering superior selectivity over NHS ester-based linkers [1]. In contrast, NHS esters target primary amines (e.g., lysine residues) and suffer from competing hydrolysis in aqueous buffers, with half-lives as short as 10 minutes at pH 8.0 . This difference in functional group specificity directly impacts the homogeneity and reproducibility of the final bioconjugate.

Maleimide vs NHS ester
Class-level
Maleimide: thiol-specific, pH 6.5–7.5 vs NHS ester: amine-targeted, rapid hydrolysis
Conjugation selectivity context for homogeneous labeling
NHS half-life ~10 min at pH 8.0; maleimide >95% thiol-specific under optimal conditions
ADC Linker Thiol-Maleimide Bioconjugation

PEG4 Spacer Length Impact

The PEG4 spacer in DBCO-PEG4-Maleimide provides a defined, single molecular weight linker that enhances aqueous solubility and reduces steric hindrance during conjugation compared to non-PEGylated DBCO-maleimide . Comparative analysis indicates that PEG4 offers an optimal balance: it is sufficiently long to prevent interference between bulky biomolecules (spanning ~57.1 Å for dPEG®4) [1], yet shorter than PEG12 or longer chains that can cause excessive flexibility and analytical complexity due to dispersity [2]. Non-PEGylated DBCO-maleimide lacks this solubility advantage and may lead to aggregation in aqueous conjugation reactions.

PEG4 spacer
Class-level
~57.1 Å span; 2–5× solubility enhancement
Spacer may improve solubility and reduce steric clash
Non-PEGylated analogs risk aggregation; longer PEG may introduce dispersity
PEG Spacer Bioconjugation Solubility

Solubility: DBCO vs. Sulfo-DBCO

DBCO-PEG4-Maleimide exhibits a DMSO solubility of 40-50 mg/mL, enabling preparation of concentrated stock solutions for subsequent dilution into aqueous reaction buffers . In contrast, Sulfo-DBCO-PEG4-Maleimide (a sulfonated analog) demonstrates significantly enhanced aqueous solubility (>10 mg/mL in water) due to the presence of sulfonate groups, which reduce the requirement for organic co-solvents [1]. This differential solubility profile informs the selection of the appropriate DBCO-maleimide variant based on the aqueous compatibility needs of the target biomolecule.

Solubility profile
Head-to-head
DBCO: DMSO 40–50 mg/mL vs Sulfo-DBCO: aqueous >10 mg/mL
Solvent compatibility context for biomolecule handling
Sulfo variant >4× higher aqueous solubility; DBCO may suit intracellular workflows
Solubility Bioconjugation Click Chemistry

Non-Cleavable Linker for ADC Stability

DBCO-PEG4-Maleimide is classified as a non-cleavable ADC linker . In contrast to cleavable linkers (e.g., those containing valine-citrulline dipeptides or disulfide bonds), non-cleavable linkers such as DBCO-PEG4-Maleimide rely on complete lysosomal degradation of the antibody for payload release, resulting in distinct intracellular trafficking and cytotoxic payload profiles [1]. This classification has direct implications for ADC design: non-cleavable linkers generally exhibit superior stability in circulation, reducing premature payload release and associated systemic toxicity.

Non-cleavable linker
Reported
2–5× longer plasma stability vs cleavable linkers
Linker stability context for ADC research
Prefers lysosomal degradation; premature release may be reduced
ADC Linker Non-Cleavable Drug Conjugate Stability

In Vivo Brain Delivery via CPP

In a zebrafish model, DBCO-PEG4-Maleimide was employed to conjugate cell-penetrating peptides (CPPs) to plasmid DNA via Michael addition and subsequent copper-free click chemistry, enabling efficient cargo delivery into adult brain tissue several cell diameters deep [1]. While this study did not include a direct comparator linker, it establishes a functional benchmark: DBCO-PEG4-Maleimide-based conjugation supports in vivo bioorthogonal chemistry with sufficient efficiency to achieve tissue penetration and functional gene delivery in a complex organism.

In vivo delivery
Reported
Zebrafish brain: DNA delivery several cell diameters deep
Reported in vivo conjugation functional benchmark
Cerebroventricular microinjection; CPP-DNA construct
In Vivo Bioconjugation Brain Delivery Cell-Penetrating Peptides

DBCO-amido-PEG4-Maleimide Applications


ADC Payload Attachment

DBCO-PEG4-Maleimide is ideally suited for constructing ADCs where the payload is attached via a non-cleavable linker to engineered cysteine residues (thiomabs). The maleimide group enables site-specific conjugation at pH 6.5-7.5, yielding a drug-to-antibody ratio (DAR) of approximately 2 with high homogeneity . The non-cleavable linker ensures that the cytotoxic payload remains attached until lysosomal degradation of the antibody, minimizing systemic release and reducing off-target toxicity. This scenario leverages the quantitative advantages of thiol specificity and non-cleavable stability established in Section 3.

Pretargeted Imaging & Radioimmunotherapy

The DBCO-PEG4-Maleimide linker is employed in pretargeted strategies where a DBCO-modified antibody is first administered and allowed to accumulate at the tumor site, followed by injection of an azide-functionalized radionuclide or imaging probe [1]. The moderate SPAAC kinetics (0.34 M⁻¹ s⁻¹) are sufficient for efficient in vivo click chemistry, while the PEG4 spacer enhances antibody solubility and reduces hepatic clearance. This approach capitalizes on the linker's copper-free bioorthogonality and in vivo compatibility, as supported by the in vivo delivery evidence.

Site-Specific Protein Labeling

For researchers requiring precise, single-site labeling of proteins or peptides (e.g., for FRET, fluorescence polarization, or surface immobilization), DBCO-PEG4-Maleimide offers a defined reaction pathway. The maleimide group can be directed to an introduced cysteine residue, while the DBCO group enables subsequent attachment of azide-functionalized dyes, biotin, or affinity tags . The PEG4 spacer minimizes steric interference with protein function, and the single molecular weight dPEG® format simplifies MS and HPLC analysis. This application leverages the spacer length optimization and solubility data from Section 3.

LNP & Liposome Surface Functionalization

In nanomedicine, DBCO-PEG4-Maleimide is used to functionalize the surface of LNPs or liposomes with targeting ligands. The maleimide group can be conjugated to thiolated lipids or peptides, while the DBCO group remains available for subsequent azide- ligand click chemistry . This two-step functionalization strategy allows for precise control over ligand density and orientation. The PEG4 spacer improves the aqueous dispersibility of the final nanoparticle formulation, a critical factor for in vivo administration.

Application
Selection Property
Validation Focus
ADC linker studies
Maleimide-thiol specificity; non-cleavable linker
DAR homogeneity, plasma stability
Pretargeted imaging research
Copper-free bioorthogonality; PEG4 solubility
In vivo click efficiency, biodistribution
Site-specific protein labeling
Dual DBCO/maleimide; defined spacer length
Single-site conjugation, functional retention
LNP surface engineering
Maleimide conjugation to thiolated lipids; PEG4 dispersibility
Ligand density, nanoparticle colloidal stability
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